molecular formula C11H13BN2O3 B15301163 (1-(3-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid

(1-(3-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B15301163
M. Wt: 232.05 g/mol
InChI Key: CUFGOCSXWUOYCK-UHFFFAOYSA-N
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Description

{1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methoxyphenylmethyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the pyrazole ring with a methoxyphenylmethyl halide under basic conditions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for {1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Pyrazolines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

{1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrazole ring can interact with various biological targets, influencing pathways involved in inflammation, cancer, and other diseases.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in structure but lacks the pyrazole ring.

    4-Methoxyphenylboronic acid: Similar in structure but with the methoxy group in a different position.

    3-Fluorophenylboronic acid: Similar boronic acid functionality but with a fluorine substituent instead of a methoxy group.

Uniqueness

{1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid is unique due to the presence of both the pyrazole ring and the methoxyphenylmethyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

Molecular Formula

C11H13BN2O3

Molecular Weight

232.05 g/mol

IUPAC Name

[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid

InChI

InChI=1S/C11H13BN2O3/c1-17-11-4-2-3-9(5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8,15-16H,7H2,1H3

InChI Key

CUFGOCSXWUOYCK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CC2=CC(=CC=C2)OC)(O)O

Origin of Product

United States

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